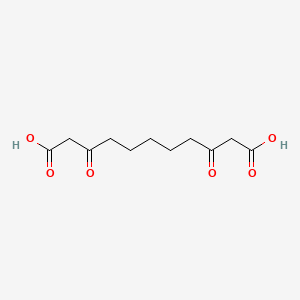
3,9-Dioxoundecanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dioxoundecanedioic acid is a dicarboxylic acid with the molecular formula C11H18O5. This compound is characterized by the presence of two oxo groups at the 3rd and 9th positions of the undecane chain. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,9-Dioxoundecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of undecane derivatives. For instance, the oxidation of 3,9-dihydroxyundecanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of undecane derivatives. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dioxoundecanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming 3,9-dihydroxyundecanoic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products
Oxidation: Higher oxidation state compounds.
Reduction: 3,9-dihydroxyundecanoic acid.
Substitution: Esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
3,9-Dioxoundecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 3,9-Dioxoundecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate metabolic pathways by interacting with enzymes and receptors. The oxo groups and carboxylic acid functionalities play a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecanedioic acid: Similar structure but lacks the oxo groups.
3,6,9-Trioxaundecanedioic acid: Contains additional oxygen atoms in the chain.
3,9-Dihydroxyundecanoic acid: Hydroxyl groups instead of oxo groups.
Uniqueness
3,9-Dioxoundecanedioic acid is unique due to the presence of oxo groups at specific positions, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds cannot.
Eigenschaften
CAS-Nummer |
91743-82-7 |
|---|---|
Molekularformel |
C11H16O6 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
3,9-dioxoundecanedioic acid |
InChI |
InChI=1S/C11H16O6/c12-8(6-10(14)15)4-2-1-3-5-9(13)7-11(16)17/h1-7H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
KCPVALGTOLKDTE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)CC(=O)O)CCC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
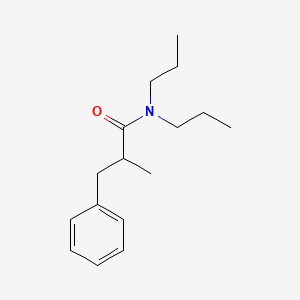
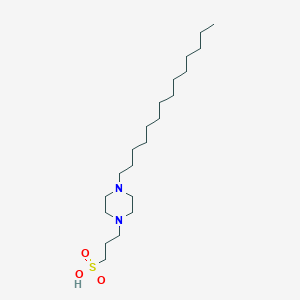

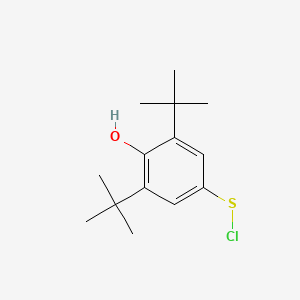
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)
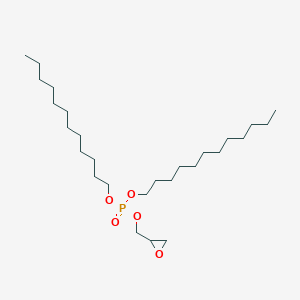
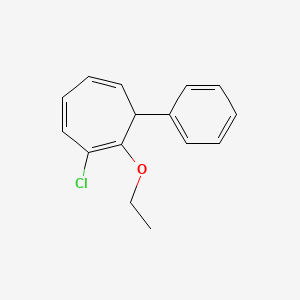
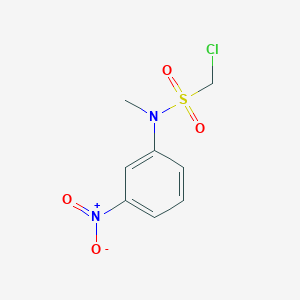
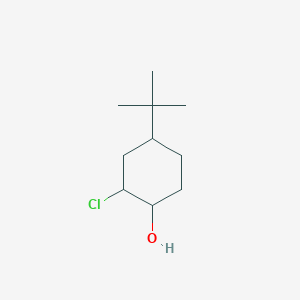
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
